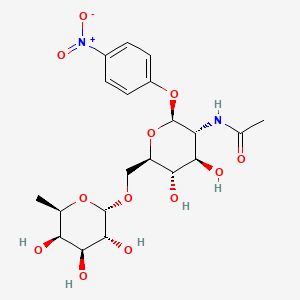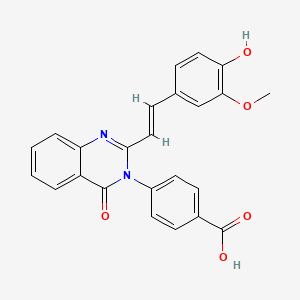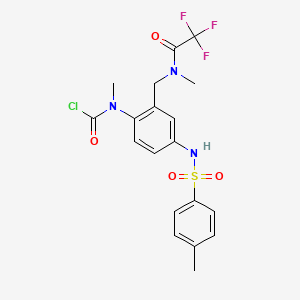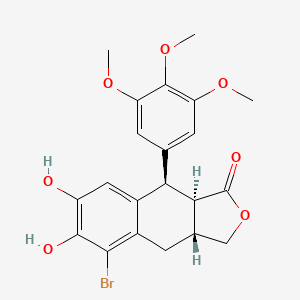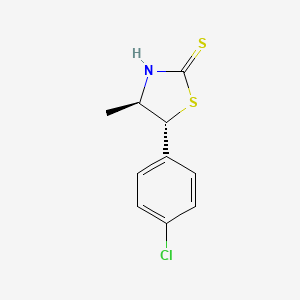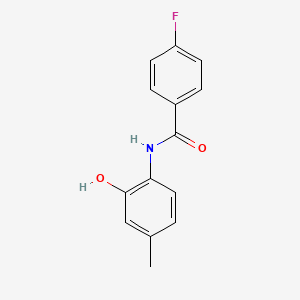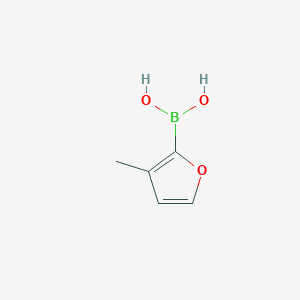
(3-Methylfuran-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylfuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a furan ring substituted with a methyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylfuran-2-yl)boronic acid typically involves the borylation of 3-methylfuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction proceeds under mild conditions and is highly efficient.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the hydrolysis of boronic esters. The esters are prepared via the reaction of boronic acids with alcohols, followed by hydrolysis to yield the desired boronic acid .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is highly tolerant of different functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often employed in these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
(3-Methylfuran-2-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Methylfuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the organic halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is released, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
2-Furanylboronic acid: Similar structure but without the methyl group.
5-Methyl-2-furanboronic acid: Methyl group at a different position on the furan ring.
Uniqueness: (3-Methylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions .
Eigenschaften
CAS-Nummer |
1002128-98-4 |
|---|---|
Molekularformel |
C5H7BO3 |
Molekulargewicht |
125.92 g/mol |
IUPAC-Name |
(3-methylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BO3/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3 |
InChI-Schlüssel |
AXNHSQYWVODVSM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CO1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


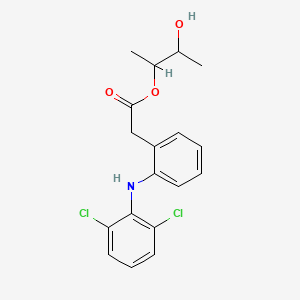
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
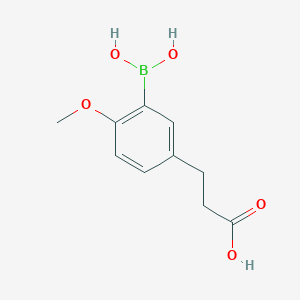
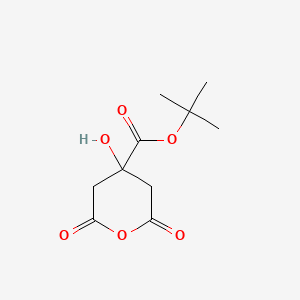
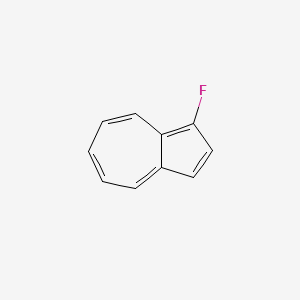
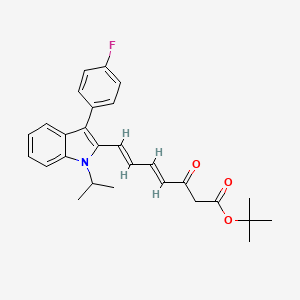
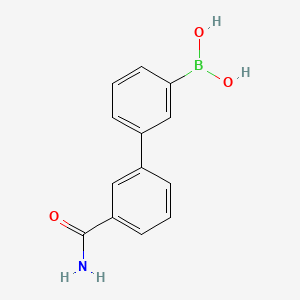
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
